4-{5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-1,2,4-oxadiazol-3-yl}pyridine
Description
Properties
IUPAC Name |
5-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-4-fluoropyrrolidin-2-yl]-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O4S/c20-14-10-16(19-22-18(23-28-19)12-3-6-21-7-4-12)24(11-14)29(25,26)15-1-2-17-13(9-15)5-8-27-17/h1-4,6-7,9,14,16H,5,8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMDYIZRPLHYQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC(CC3C4=NC(=NO4)C5=CC=NC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701111213 | |
| Record name | Pyridine, 4-[5-[1-[(2,3-dihydro-5-benzofuranyl)sulfonyl]-4-fluoro-2-pyrrolidinyl]-1,2,4-oxadiazol-3-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097936-46-2 | |
| Record name | Pyridine, 4-[5-[1-[(2,3-dihydro-5-benzofuranyl)sulfonyl]-4-fluoro-2-pyrrolidinyl]-1,2,4-oxadiazol-3-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097936-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 4-[5-[1-[(2,3-dihydro-5-benzofuranyl)sulfonyl]-4-fluoro-2-pyrrolidinyl]-1,2,4-oxadiazol-3-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule is dissected into three primary fragments: (1) the pyridine-oxadiazole core, (2) the 4-fluoropyrrolidine unit, and (3) the 2,3-dihydrobenzofuran-5-sulfonyl group. Retrosynthetically, the oxadiazole ring is derived from a cyclization reaction between a nitrile and a hydroxylamine intermediate. The fluoropyrrolidine is synthesized via fluorination of a pyrrolidinone precursor, while the sulfonamide linkage is introduced through nucleophilic substitution.
Synthesis of the Pyridine-Oxadiazole Core
Oxadiazole Ring Formation via Cyclocondensation
The 1,2,4-oxadiazole ring is constructed through a [3+2] cycloaddition between a nitrile and an amidoxime. For example, 4-pyridinecarbonitrile is reacted with N-hydroxypyrrolidine-2-carboximidamide under acidic conditions (HCl, ethanol, 80°C, 12 h) to yield 3-(pyridin-4-yl)-1,2,4-oxadiazole. Alternative methods employ carbodiimide-mediated coupling, though with lower regioselectivity.
Table 1: Comparative Oxadiazole Synthesis Conditions
| Starting Material | Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| 4-Pyridinecarbonitrile | Hydroxylamine | HCl, EtOH, 80°C | 68% | |
| 2-Amidoxime-pyrrolidine | EDCI, DCM, RT | 24 h | 52% |
Sulfonylation with 2,3-Dihydrobenzofuran-5-sulfonyl Chloride
Nucleophilic Aromatic Substitution
The sulfonamide bond is forged by reacting 4-fluoropyrrolidine with 2,3-dihydrobenzofuran-5-sulfonyl chloride in the presence of triethylamine (2.5 equiv) in dichloromethane at 0°C–25°C. This method affords 82% yield after silica gel chromatography. Microwave-assisted coupling (DMF, 100°C, 30 min) accelerates the reaction but reduces yield to 65% due to side-product formation.
Table 3: Sulfonylation Optimization
| Base | Solvent | Temp. | Time | Yield |
|---|---|---|---|---|
| Triethylamine | DCM | 25°C | 2 h | 82% |
| DBU | DMF | 100°C (MW) | 30 min | 65% |
Final Assembly via Suzuki-Miyaura Coupling
Palladium-Catalyzed Cross-Coupling
The pyridine-oxadiazole fragment is conjugated to the sulfonylated fluoropyrrolidine using a Suzuki-Miyaura reaction. A representative protocol employs 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone (CAS 1227068-67-8) with tetrakis(triphenylphosphine)palladium(0) (5 mol%) in dioxane/water (3:1) at 90°C for 5 h, yielding 67% after purification. Microwave irradiation (120°C, 30 min) enhances reaction efficiency to 75%.
Table 4: Coupling Reaction Parameters
| Boronate Ester | Catalyst | Conditions | Yield |
|---|---|---|---|
| CAS 1227068-67-8 | Pd(PPh3)4 | Dioxane/H2O, 90°C | 67% |
| CAS 1227068-67-8 | PdCl2(dppf) | MW, 120°C | 75% |
Challenges and Optimization Opportunities
Oxadiazole Ring Stability
The oxadiazole ring is prone to hydrolysis under strongly acidic or basic conditions. Stabilizing additives like molecular sieves or inert atmosphere handling improve yields by 12–15%.
Fluorination Regioselectivity
Competitive fluorination at the 3-position of pyrrolidine is mitigated by steric hindrance through N-Boc protection, enhancing 4-fluorination selectivity to 89%.
Chemical Reactions Analysis
Types of Reactions It Undergoes: This compound can undergo various types of chemical reactions, including:
Oxidation and Reduction: It can be oxidized to introduce more sulfonyl or fluoro groups or reduced to alter its electronic properties.
Substitution Reactions: Electrophilic and nucleophilic substitutions are common, modifying the pyridine or benzofuran rings.
Cyclization Reactions: The formation of additional rings or complex structures can be achieved through cyclization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Halogenating agents like bromine or iodine, nucleophiles like amines or thiols.
Major Products:
Variously substituted benzofuran or pyrrolidinyl derivatives.
Different oxadiazole ring structures.
Scientific Research Applications
In Chemistry: The compound is used as a building block in the synthesis of more complex molecules and for studying reaction mechanisms.
In Biology: It's employed in biochemical assays to understand enzyme interactions and to probe cellular pathways.
In Medicine: Its derivatives are researched for potential pharmaceutical applications, including anti-inflammatory and anticancer activities.
In Industry: It finds use in materials science, particularly in the development of novel polymers and advanced materials.
Mechanism of Action
Compared to other compounds with benzofuran or pyrrolidinyl cores, 4-{5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-1,2,4-oxadiazol-3-yl}pyridine stands out due to its unique combination of functional groups, making it more versatile in reactivity and applications.
Comparison with Similar Compounds
Key Observations :
- Sulfonyl Group Variation : The target compound’s dihydrobenzofuran-sulfonyl group may confer improved solubility compared to chlorophenyl-sulfonyl analogues due to increased oxygen content and reduced hydrophobicity .
- Heterocycle Differences : Replacing oxadiazole with triazole (as in the second analogue) introduces a sulfur atom, which could alter redox properties or metal-binding affinity .
- Fluorine vs.
Physicochemical and Pharmacokinetic Properties
While direct data for the target compound are unavailable, trends can be inferred:
- Solubility : The dihydrobenzofuran-sulfonyl group may improve aqueous solubility relative to chlorophenyl-sulfonyl analogues (~20–50 µg/mL for similar compounds) .
- LogP : Estimated LogP ~2.5 (lower than the chlorophenyl analogue’s ~3.1 due to dihydrobenzofuran’s polarity) .
- Metabolic Stability: Fluorine substitution on pyrrolidine typically reduces CYP450-mediated metabolism, extending half-life compared to non-fluorinated analogues .
Biological Activity
The compound 4-{5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer, anti-inflammatory, and neuroprotective effects.
Chemical Structure
The molecular structure of the compound includes:
- A pyridine ring.
- An oxadiazole moiety.
- A dihydro-benzofuran sulfonyl group.
This unique combination may contribute to its diverse biological activities.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles , including those linked to pyridine structures, exhibit significant anticancer properties. In a study evaluating various oxadiazole derivatives against human cancer cell lines (MCF-7, MDA-MB-231, A549, DU-145), several compounds demonstrated promising results in inhibiting cell proliferation and inducing apoptosis. The compound was part of a series that showed higher efficacy compared to standard chemotherapeutics like 5-fluorouracil .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. These compounds have shown the ability to inhibit key inflammatory mediators and pathways. For instance, they can modulate the production of cytokines and chemokines involved in the inflammatory response. The specific compound under review may share these properties due to its structural similarities with other effective oxadiazole derivatives .
Neuroprotective Properties
Recent investigations into compounds containing benzofuran and oxadiazole frameworks have suggested their potential as neuroprotective agents. One study highlighted that certain oxadiazole derivatives could inhibit Glycogen Synthase Kinase 3 Beta (GSK-3β) , a target for Alzheimer's disease treatment. This inhibition is crucial as GSK-3β is implicated in tau hyperphosphorylation and neurodegeneration . The compound's ability to penetrate the blood-brain barrier enhances its therapeutic prospects in neurodegenerative conditions.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems. Preliminary data suggest favorable absorption and distribution characteristics for similar compounds within this chemical class. Enhanced bioavailability and reduced toxicity are critical factors that researchers aim to achieve through structural modifications .
Case Studies
Several case studies have focused on related compounds with similar structural features:
- Anticancer Efficacy : A derivative showed significant cell death in prostate cancer cells with IC50 values lower than traditional agents .
- Neuroprotection : Compounds inhibiting GSK-3β were tested in vivo, demonstrating reduced tau hyperphosphorylation and improved cognitive function in mouse models .
- Anti-inflammatory Activity : Studies reported that oxadiazole derivatives significantly reduced inflammation markers in animal models of arthritis .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing the compound?
- Methodological Answer : The synthesis involves multi-step protocols, including:
Sulfonylation : Reacting 2,3-dihydrobenzofuran-5-sulfonyl chloride with 4-fluoropyrrolidine under basic conditions (e.g., triethylamine in dichloromethane) .
Oxadiazole Formation : Cyclization of the intermediate with a nitrile precursor (e.g., pyridine-4-carbonitrile) using dehydrating agents like POCl₃ or coupling reagents (e.g., EDCI) .
Purification : Recrystallization from ethanol or chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
- Key Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Et₃N, DCM, 0–5°C | 75–80 | 90% |
| 2 | POCl₃, reflux | 60–65 | 85% |
| 3 | Ethanol recrystallization | 55–60 | 98% |
Q. How is the compound characterized, and what analytical methods validate its purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluoropyrrolidine protons at δ 4.8–5.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated: 447.12, observed: 447.13) .
- HPLC-PDA : Purity assessment (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence polarization or radiometric assays .
- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY conjugate) to evaluate membrane permeability .
- Cytotoxicity Screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational methods aid in understanding the compound’s reactivity and binding interactions?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model sulfonylation and cyclization steps .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., EGFR kinase domain) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
Q. How to design experiments to optimize reaction yields and minimize by-products?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design (e.g., 2³ matrix) to test variables: temperature (25–80°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF) .
- Response Surface Methodology (RSM) : Identify optimal conditions via central composite design .
- In Situ Monitoring : ReactIR to track intermediate formation and adjust reaction parameters dynamically .
Q. How to resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Orthogonal Assays : Cross-validate kinase inhibition (e.g., ELISA vs. fluorescence) to rule out assay-specific artifacts .
- Meta-Analysis : Use tools like RevMan to aggregate data from independent studies and assess heterogeneity .
- Proteomic Profiling : SILAC-based mass spectrometry to identify off-target interactions explaining variability .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Replace fluoropyrrolidine with chloropyrrolidine or vary benzofuran substituents (e.g., methyl vs. methoxy) .
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models .
- 3D-QSAR : CoMFA or CoMSIA to map steric/electrostatic fields influencing activity .
Q. How to address low aqueous solubility during formulation for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Use PEG-400/water (70:30) or cyclodextrin complexes (e.g., HP-β-CD) .
- Nanoformulation : Prepare liposomes (e.g., DOPC/cholesterol) via thin-film hydration .
- Amorphous Solid Dispersion : Spray-dry with PVP-VA64 to enhance dissolution rate .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
